molecular formula C15H20N6O2S B2860959 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1428370-73-3

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B2860959
CAS No.: 1428370-73-3
M. Wt: 348.43
InChI Key: GIUKLEZNVYHADW-UHFFFAOYSA-N
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Description

6-(4-(Ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine core, a privileged scaffold in medicinal chemistry that often serves as a mimic for purine bases in biological systems . This core is strategically functionalized with a pyridin-2-yl-amine group and a 4-(ethylsulfonyl)piperazine moiety, features commonly associated with high-affinity binding to enzyme active sites and biological receptors . The piperazine ring, decorated with an ethylsulfonyl group, is a particularly significant pharmacophore. Piperazine derivatives are frequently employed in drug design to optimize the physicochemical properties of a lead compound and are found in numerous FDA-approved therapeutics across a range of disease areas, including oncology, neuroscience, and virology . The sulfonyl group enhances the molecule's potential as a key intermediate in the synthesis of targeted protein kinase inhibitors . Research into compounds with similar structural motifs has demonstrated their value as potent antagonists for receptors like the adenosine A2A receptor, which is a validated target for Parkinson's disease, and as inhibitors for kinases involved in cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs) and the mammalian target of rapamycin (mTOR) . This compound is intended for use in biological screening assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical research. It is supplied exclusively for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-2-24(22,23)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-13-5-3-4-6-16-13/h3-6,11-12H,2,7-10H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUKLEZNVYHADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This compound is characterized by the presence of a piperazine ring, a pyrimidine core, and an ethylsulfonyl group, which may enhance its solubility and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6O2S, with a molecular weight of 348.4 g/mol. The compound's structure is depicted below:

Property Value
Molecular FormulaC15H20N6O2S
Molecular Weight348.4 g/mol
CAS Number1428370-73-3

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, neuroactive, and antimicrobial effects. The specific biological activities attributed to this compound are still under investigation, but several mechanisms have been proposed based on its structural characteristics.

The biological activity of this compound may involve:

  • Receptor Interaction : The piperazine moiety is known for its ability to interact with various receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in cancer pathways.
  • Cellular Pathway Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential of this compound, a comparison with structurally similar compounds is essential.

Compound Name Structural Features Biological Activity Uniqueness
4-(4-methylpiperazin-1-yl)-N-(pyridin-3-yl)pyrimidin-2-aminesContains piperazine and pyridineAnticancer activityDifferent substitution pattern affects potency
N-(pyridin-2-yl)-5-(ethylsulfonyl)pyrazoleSimilar sulfonamide groupNeuroactive propertiesPyrazole instead of pyrimidine alters mechanism
6-[4-methylsulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)thiazoleThiazole ring instead of pyrimidineAntimicrobial effectsThiazole introduces different reactivity

Comparison with Similar Compounds

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ()

  • Core Structure : Shares the pyrimidin-4-amine backbone.
  • Substituents : A butyl group replaces the ethylsulfonyl-piperazine at position 4.
  • However, the butyl group may enhance lipophilicity, improving membrane permeability. This compound is noted for its versatility in pharmaceutical research and organic synthesis .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()

  • Core Structure : Pyrimidin-2-amine (vs. pyrimidin-4-amine in the target compound).
  • Substituents : Piperidine (saturated six-membered ring) at position 6 and a methyl group at position 3.
  • The 2-amine position may alter hydrogen-bonding patterns in biological targets .

Derivatives with Sulfur-Containing Groups

Sulfoximine-Containing N-(Pyridin-2-yl)pyrimidin-4-amine ()

  • Core Structure : Matches the target compound’s pyrimidin-4-amine and pyridin-2-yl groups.
  • Substituents : Sulfoximine groups instead of ethylsulfonyl-piperazine.
  • Implications: Sulfoximines are known for enhancing metabolic stability and kinase inhibition. The target compound’s ethylsulfonyl group may provide similar benefits but with distinct electronic effects due to the sulfone moiety .

N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-... ()

  • Core Structure : Tetrahydropyrido[4,3-d]pyrimidine (vs. simple pyrimidine).
  • Substituents : A benzenesulfonyl group and 4-phenylpiperazine.
  • Implications : The fused pyrido-pyrimidine ring system increases structural complexity and may improve DNA intercalation properties. The benzenesulfonyl group could enhance solubility compared to aliphatic sulfonyl groups .

Pyrrolo-Pyrimidine Analogues ()

Compound 10 ()

  • Core Structure : Pyrrolo[4,5-d]pyrimidin-4-amine (vs. pyrimidin-4-amine).
  • Substituents : (R)-2-(Methoxymethyl)pyrrolidine and pyridin-2-yl.
  • Implications : The pyrrolo-pyrimidine core may enhance planar stacking interactions with aromatic residues in enzymes. The methoxymethyl group introduces chirality, which could influence stereoselective binding .

6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-... ()

  • Core Structure : 7H-Pyrrolo[2,3-d]pyrimidin-4-amine.
  • Substituents : 4-Ethylpiperazinylmethyl-phenyl and (1S)-1-phenylethyl.
  • Implications : The ethylpiperazine side chain is structurally analogous to the target compound’s ethylsulfonyl-piperazine but lacks sulfonation. The phenylethyl group may contribute to hydrophobic binding in receptor pockets .

Key Comparative Data Table

Compound Name Core Structure Position 6 Substituent Position 4 Substituent Key Properties/Applications Reference
Target Compound Pyrimidin-4-amine 4-(Ethylsulfonyl)piperazin-1-yl Pyridin-2-yl Potential kinase inhibition, antiviral
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidin-4-amine Piperazin-1-yl (butyl) - Pharmaceutical intermediates
Sulfoximine Derivative () Pyrimidin-4-amine Sulfoximine group Pyridin-2-yl Hyperproliferative disease treatment
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidin-2-amine Piperidin-1-yl Methyl Crystal structure studies
Compound 10 () Pyrrolo[4,5-d]pyrimidine (R)-2-(Methoxymethyl)pyrrolidine Pyridin-2-yl Adenosine receptor modulation

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine

The foundational intermediate is synthesized via chlorination of 4,6-dihydroxypyrimidine. Modern protocols optimize yield (78–92%) using:

  • Phosphorus oxychloride (POCl₃) with catalytic N,N-diisopropylethylamine (DIPEA)
  • Reaction temperature: 110°C for 6–8 hours under nitrogen

Critical parameters:

Parameter Optimal Range Impact on Yield
POCl₃ Equivalents 3.0–3.5 Maximizes Cl substitution
DIPEA Loading 15 mol% Prevents side reactions
Reaction Time 6–8 hours Complete conversion

Sulfonylation of Piperazine

Ethylsulfonyl group introduction employs:

  • Ethylsulfonyl chloride (1.5 equivalents)
  • Base: Triethylamine (2.0 equivalents) in dichloromethane
  • Temperature: 0°C → RT over 2 hours
  • Yield: 82–89%

Mechanistic Insight : The reaction proceeds via initial deprotonation of piperazine’s secondary amine, followed by nucleophilic attack on the sulfonyl chloride.

Pyridin-2-ylamine Coupling at Position 4

Final substitution utilizes Buchwald-Hartwig amination:

  • Catalyst: Pd₂(dba)₃/Xantphos system
  • Base: Cs₂CO₃ in toluene/1,4-dioxane (3:1)
  • Temperature: 100°C for 18 hours
  • Yield: 54–61%

Optimization Data :

Ligand Conversion (%) Isolated Yield (%)
Xantphos 92 61
BINAP 87 54
DPPF 78 48

Pathway B: Pyrimidine Ring Construction via Cyclization

Enaminone Preparation

From acetylthiazole derivatives:

  • General Procedure :
    • Condensation of 5-acetylthiazole with DMF-DMA
    • Solvent: Toluene under reflux (12 hours)
    • Yield: 70–85%

Guanidine Synthesis

N-Pyridin-2-ylguanidine intermediates are prepared via:

  • Coupling of pyridine-2-amine with N,N′-bis-Boc-S-methylisothiourea
  • Deprotection with TFA/DCM (1:1) at reflux

Microwave-Assisted Cyclization

Key advancement from literature:

  • Enaminone + guanidine → pyrimidine core
  • Conditions:
    • Microwave irradiation (150°C, 30 min)
    • Solvent: n-BuOH/H₂O (4:1)
    • Yield: 38–57%

Comparative Analysis :

Method Time (h) Yield (%) Purity (HPLC)
Conventional heating 24 28 91
Microwave 0.5 57 95

Critical Process Considerations

Regioselectivity Control

Positional selectivity in dichloropyrimidine substitutions is governed by:

  • Electronic factors : C6 chloride more reactive due to para-directing effects
  • Steric effects : Bulkier nucleophiles (piperazine) favor less hindered C6 position

Sulfonylation Side Reactions

Common issues and mitigation strategies:

Side Reaction Cause Solution
Over-sulfonylation Excess sulfonyl chloride Slow addition at 0°C
O-sulfonation Improper base choice Use tertiary amines

Purification Challenges

  • Final compound : Requires reverse-phase HPLC (C18 column) with ACN/H₂O + 0.1% TFA
  • Intermediate monitoring : UPLC-MS with ESI+ detection

Scale-Up and Industrial Relevance

Kilogram-scale production (patent data):

  • Preferred route: Pathway A (5 steps, 34% overall yield)
  • Cost drivers:
    • Pd catalyst recovery (85% via activated carbon filtration)
    • POCl₃ recycling in dichloropyrimidine synthesis

Environmental considerations:

  • Waste stream management of phosphorus byproducts
  • Alternative solvents: Cyclopentyl methyl ether (CPME) vs. traditional DMF

Analytical Characterization Data

Key spectroscopic properties of the target compound:

  • HRMS (ESI+) : m/z 349.1432 [M+H]⁺ (calc. 349.1435)
  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.35 (d, J=4.8 Hz, 1H), 8.21 (s, 1H), 8.05 (d, J=8.1 Hz, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.22 (m, 1H), 3.85 (t, J=5.2 Hz, 4H), 3.18 (q, J=7.3 Hz, 2H), 2.95 (t, J=5.2 Hz, 4H), 1.32 (t, J=7.3 Hz, 3H)

Emerging Methodologies

Recent advances with potential application:

  • Flow chemistry : Continuous processing of dichloropyrimidine synthesis (residence time 8 min vs. batch 6 h)
  • Enzyme-mediated sulfonylation : Sulfotransferase mutants for greener piperazine derivatization

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine, and how do reaction conditions impact yield and purity?

  • Methodology :

  • Piperazine Ring Formation : The piperazine ring can be synthesized via Mannich reactions (condensation of formaldehyde, secondary amines, and ketones) or nucleophilic substitution. For ethylsulfonyl substitution, sulfonation of the piperazine nitrogen is typically performed using ethyl sulfonyl chloride under basic conditions .
  • Pyrimidine Core Construction : Cyclization of precursors (e.g., amidines with α,β-unsaturated ketones) under acidic/basic conditions forms the pyrimidine core. Subsequent coupling with pyridin-2-amine occurs via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
  • Optimization : High-throughput screening of catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF or THF) improves yield. Purity is enhanced via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated in laboratory settings?

  • Methodology :

  • Spectroscopic Techniques :
  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 406.15 for C15_{15}H22_{22}N6_{6}O2_{2}S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : IC50_{50} values are determined via fluorometric or colorimetric assays (e.g., kinase inhibition using ATP analogs) .
  • Cellular Studies : Antiproliferative activity is tested in cancer cell lines (e.g., MTT assay), with dose-response curves generated to quantify efficacy .

Advanced Research Questions

Q. How can computational methods guide the optimization of pharmacokinetic properties while retaining target affinity?

  • Methodology :

  • Molecular Docking : Tools like AutoDock predict binding modes to receptors (e.g., kinase ATP-binding pockets). Modifications to the ethylsulfonyl group are evaluated for steric/electrostatic complementarity .
  • ADMET Prediction : Software (e.g., SwissADME) forecasts solubility, metabolic stability, and blood-brain barrier penetration. For instance, reducing logP via polar substituents improves aqueous solubility .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Dose-Response Reproducibility : Independent validation in multiple cell lines or animal models (e.g., xenografts) under standardized conditions .
  • Off-Target Profiling : Selectivity panels (e.g., Eurofins CEREP panel) identify unintended interactions with GPCRs or ion channels .

Q. How do structural modifications at the ethylsulfonyl or pyridinyl groups alter binding selectivity?

  • Methodology :

  • SAR Studies : Systematic substitution (e.g., replacing ethylsulfonyl with methylsulfonyl) followed by SPR analysis quantifies binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals hydrogen bonding between pyridinyl nitrogen and active-site residues .

Q. What analytical techniques characterize stability under experimental conditions (e.g., aqueous buffers, light exposure)?

  • Methodology :

  • Forced Degradation Studies : Exposure to UV light (ICH Q1B guidelines) or varying pH (1–13) followed by HPLC monitors degradation products .
  • LC-MS/MS : Identifies hydrolytic or oxidative byproducts (e.g., sulfone oxidation to sulfoxide) .

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